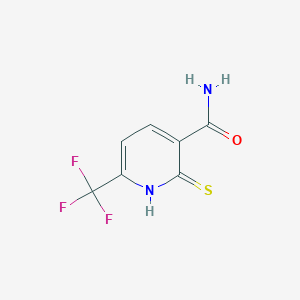

![molecular formula C7H6ClN3 B2476718 7-Chloro-1-méthyl-1H-imidazo[4,5-b]pyridine CAS No. 83472-67-7](/img/structure/B2476718.png)

7-Chloro-1-méthyl-1H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Applications De Recherche Scientifique

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.

Industry: Utilized in the synthesis of materials with specific electronic properties due to its heterocyclic structure.

Mécanisme D'action

Target of Action

Imidazopyridines, a class of compounds to which this compound belongs, are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

For instance, some imidazopyridines are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Biochemical Pathways

For example, they have been found to play a role in the activation of the NF-kappaB pathway, which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Pharmacokinetics

The design and synthesis of bioisosteres, a category that includes imidazopyridines, are known to improve selectivity, pharmacokinetics, and metabolic stability while reducing side effects, including toxicity .

Result of Action

Imidazopyridines are known to have a broad range of biological activities, including antimicrobial activity . They are also used as highly selective CYP3A4 inhibitors .

Action Environment

Safety data suggests that dust formation should be avoided and personal protective equipment should be used when handling this compound .

Analyse Biochimique

Biochemical Properties

It has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Imidazopyridines, a class of compounds to which 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine belongs, have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Mechanism

Imidazopyridines have been reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia . This suggests that 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine may also interact with these kinases, leading to changes in gene expression and enzyme activity.

Metabolic Pathways

It has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors , suggesting that it may be involved in these metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine typically involves the cyclization of 1-methyl-1h-imidazol-4-amine with suitable reagents. One common method includes the Michael addition of 1-methyl-1h-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This reaction is usually carried out under thermal conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: N-oxides of 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine.

Reduction: Hydrogenated derivatives with varying degrees of saturation.

Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Methyl-1h-imidazo[4,5-b]pyridine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with different substitution patterns and biological properties.

Imidazo[4,5-c]pyridine: Similar structure but with different positioning of the nitrogen atoms, leading to distinct chemical and biological behavior.

Uniqueness

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Propriétés

IUPAC Name |

7-chloro-1-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLKVLGCQWNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC=CC(=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)

![1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2476641.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)

![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.4]heptane](/img/structure/B2476644.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2476651.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2476658.png)